molecular formula C19H21NO B6165753 1-benzyl-4-phenylpiperidine-4-carbaldehyde CAS No. 26979-21-5

1-benzyl-4-phenylpiperidine-4-carbaldehyde

Cat. No.: B6165753
CAS No.: 26979-21-5
M. Wt: 279.4 g/mol
InChI Key: ZBQJTCFWWZXZBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-phenylpiperidine-4-carbaldehyde is a chemical compound with the molecular formula C19H21NO. It is characterized by a piperidine ring substituted with benzyl and phenyl groups, and an aldehyde functional group at the fourth position.

Preparation Methods

The synthesis of 1-benzyl-4-phenylpiperidine-4-carbaldehyde typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Benzyl-4-phenylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-Benzyl-4-phenylpiperidine-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-4-phenylpiperidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

1-Benzyl-4-phenylpiperidine-4-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-4-phenylpiperidine-4-carbaldehyde involves the conversion of benzyl cyanide to the corresponding amine, which is then reacted with phenylmagnesium bromide to form the desired compound.", "Starting Materials": [ "Benzyl cyanide", "Phenylmagnesium bromide", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Sodium sulfate", "Magnesium sulfate", "Methanol", "Acetic acid", "Sodium borohydride", "Acetone" ], "Reaction": [ "Benzyl cyanide is first reduced to the corresponding amine using sodium borohydride in methanol.", "The resulting amine is then reacted with phenylmagnesium bromide in the presence of ethyl acetate and magnesium sulfate to form the corresponding Grignard reagent.", "The Grignard reagent is then quenched with hydrochloric acid to form the desired compound.", "The crude product is purified by recrystallization from acetone." ] }

CAS No.

26979-21-5

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

1-benzyl-4-phenylpiperidine-4-carbaldehyde

InChI

InChI=1S/C19H21NO/c21-16-19(18-9-5-2-6-10-18)11-13-20(14-12-19)15-17-7-3-1-4-8-17/h1-10,16H,11-15H2

InChI Key

ZBQJTCFWWZXZBG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C=O)C2=CC=CC=C2)CC3=CC=CC=C3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.